2-Chloro-7-fluoro-3-phenylquinoline

Description

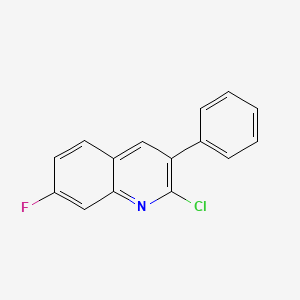

2-Chloro-7-fluoro-3-phenylquinoline is a fluorinated quinoline derivative with the molecular formula C15H9ClFN and a molecular weight of 257.69 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields, including medicine and agriculture .

Properties

CAS No. |

1031928-23-0 |

|---|---|

Molecular Formula |

C15H9ClFN |

Molecular Weight |

257.69 g/mol |

IUPAC Name |

2-chloro-7-fluoro-3-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(17)9-14(11)18-15/h1-9H |

InChI Key |

UXQTUYPCKAAISO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-7-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloro-3-phenylquinoline with a fluorinating agent can yield the desired product . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-7-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, which are useful for forming carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-7-fluoro-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .

Comparison with Similar Compounds

2-Chloro-7-fluoro-3-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Biological Activity

2-Chloro-7-fluoro-3-phenylquinoline is a fluorinated quinoline derivative that has garnered attention for its significant biological activities, particularly in antibacterial and enzyme inhibition contexts. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12ClF N

- Molecular Weight : 257.69 g/mol

The compound features a quinoline ring system with chlorine and fluorine substituents, which contribute to its unique reactivity and biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to stabilization of enzyme-DNA complexes, resulting in bacterial cell death.

- Antibacterial Activity : The compound demonstrates notable antibacterial properties against various strains of bacteria. Its effectiveness is attributed to the disruption of bacterial cellular processes through enzyme inhibition.

Biological Activity Data

The following table summarizes the biological activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various quinoline derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The study reported that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 8 µg/mL for Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction between this compound and bacterial topoisomerases. The results demonstrated that the compound effectively binds to the enzyme's active site, inhibiting its function and leading to cell death. This study emphasized the importance of structural modifications in enhancing the binding affinity and specificity towards target enzymes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, here is a comparison with other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline | C19H24F2N4 | Antimalarial activity |

| Mefloquine | C17H16Cl2N2 | Antimalarial drug |

| Brequinar | C16H15ClN2O3 | Antineoplastic drug used in transplantation medicine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.